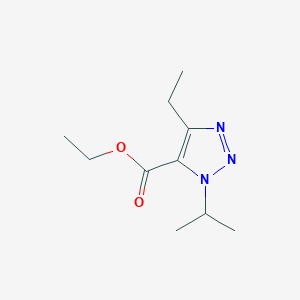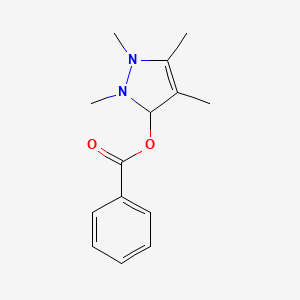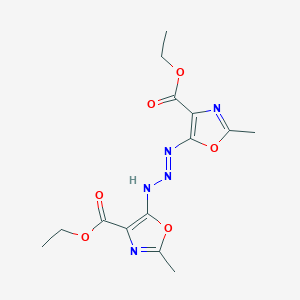![molecular formula C10H7NO4 B12878500 4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
4-Formylbenzo[d]oxazole-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylbenzo[d]oxazole-2-acetic acid is a heterocyclic compound that features a benzoxazole core with a formyl group at the 4-position and an acetic acid moiety at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 4-formylbenzo[d]oxazole-2-acetic acid, typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids. One common method involves the reaction of 2-aminophenol with 4-formylbenzoic acid under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanocatalysts or metal catalysts can facilitate the reaction under milder conditions and shorter reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formylbenzo[d]oxazole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
- Oxidation of the formyl group yields 4-carboxybenzo[d]oxazole-2-acetic acid.
- Reduction of the formyl group yields 4-hydroxymethylbenzo[d]oxazole-2-acetic acid.
- Substitution reactions yield various substituted benzoxazole derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Wirkmechanismus
The biological activity of 4-formylbenzo[d]oxazole-2-acetic acid is attributed to its ability to interact with various molecular targets. The benzoxazole core can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The formyl and acetic acid groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: The parent compound, lacking the formyl and acetic acid groups.
4-Formylbenzoxazole: Similar structure but without the acetic acid moiety.
2-Acetic acid benzoxazole: Lacks the formyl group.
Uniqueness: 4-Formylbenzo[d]oxazole-2-acetic acid is unique due to the presence of both the formyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C10H7NO4 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-(4-formyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H7NO4/c12-5-6-2-1-3-7-10(6)11-8(15-7)4-9(13)14/h1-3,5H,4H2,(H,13,14) |
InChI-Schlüssel |
NWUOIKXOTQHPMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)

![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)


